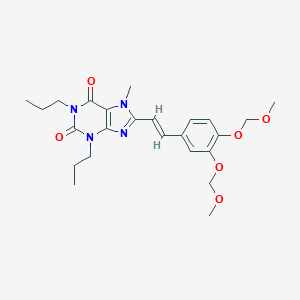

4-(Benzyloxy)-1,2-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)aniline is a compound that has been used in chemical synthesis studies . It’s a derivative of aniline where the amino group is para to the benzyloxy group . Another related compound, 4-Benzyloxybenzoic acid, is a member of benzoic acids .

Synthesis Analysis

The synthesis of similar compounds often involves benzyloxy reactions on a raw material to generate an intermediate compound, which then undergoes further reactions . For example, 4-(benzyloxy)aniline hydrochloride can be synthesized from 4-nitrophenol through a series of reactions including benzyloxy reaction, reduction, and salification .Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific conditions and reagents used . For example, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Aplicaciones Científicas De Investigación

Medicine: Depigmentation Therapy

4-(Benzyloxy)-1,2-dimethoxybenzene: is structurally related to monobenzone, a compound used in depigmentation therapy. Monobenzone is a topical drug for medical depigmentation, particularly in cases of extensive vitiligo . It works by increasing the excretion of melanin from melanocytes, leading to permanent depigmentation of the skin .

Materials Science: Liquid Crystal Synthesis

In materials science, derivatives of 4-(Benzyloxy)-1,2-dimethoxybenzene are used in the synthesis of new liquid-crystalline compounds. These compounds exhibit mesomorphic properties that are valuable for creating displays and sensors .

Environmental Science: Ultrasound-Assisted Synthesis

The compound is utilized in ultrasound-assisted synthesis, a green chemistry approach that enhances reaction rates and yields. This method is applied to synthesize novel derivatives of 4-(Benzyloxy)-1,2-dimethoxybenzene with potential environmental applications .

Analytical Chemistry: Spectroscopic Analysis

In analytical chemistry, 4-(Benzyloxy)-1,2-dimethoxybenzene and its derivatives are used as standards in spectroscopic analysis to determine the structure and composition of complex mixtures .

Pharmacology: Antioxidant and Antimicrobial Studies

Transition metal complexes derived from 4-(Benzyloxy)-1,2-dimethoxybenzene have been studied for their in vitro antioxidant and antimicrobial activities. These studies are crucial for developing new pharmacological agents .

Organic Synthesis: Suzuki–Miyaura Coupling

This compound plays a role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. It’s used to create carbon-carbon bonds, a fundamental step in synthesizing various organic compounds .

Pharmacology: Anticancer Activity

Derivatives of 4-(Benzyloxy)-1,2-dimethoxybenzene have been designed and synthesized for their potential EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines .

Organic Synthesis: Schiff Base Ligands

In organic synthesis, 4-(Benzyloxy)-1,2-dimethoxybenzene is used to create Schiff base ligands. These ligands are then used to synthesize metal complexes with various applications, including catalysis and material development .

Mecanismo De Acción

Target of Action

The primary target of 4-(Benzyloxy)-1,2-dimethoxybenzene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is facilitated by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s benzylic hydrogens are activated toward free radical attack , which may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is facilitated by the compound’s ability to undergo transmetalation .

Action Environment

The action of 4-(Benzyloxy)-1,2-dimethoxybenzene is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Propiedades

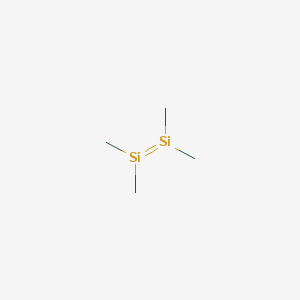

IUPAC Name |

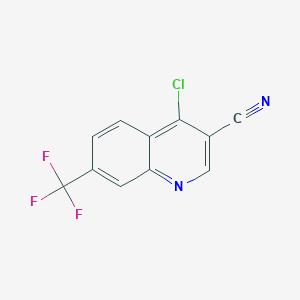

1,2-dimethoxy-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-16-14-9-8-13(10-15(14)17-2)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMVNTNJIKGEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-1,2-dimethoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

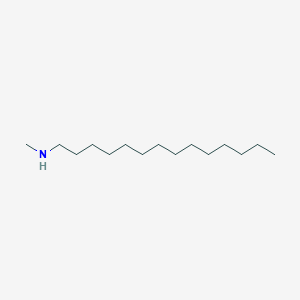

![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)